Aluminum flufenamate
Overview
Description
Aluminum flufenamate is an anthranilic acid derivative known for its analgesic, anti-inflammatory, and antipyretic properties. It is primarily used in the treatment of musculoskeletal and joint disorders. The compound is a member of the fenamate class of nonsteroidal anti-inflammatory drugs (NSAIDs) and is recognized for its ability to inhibit cyclooxygenase enzymes, which play a crucial role in the biosynthesis of prostaglandins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aluminum flufenamate typically involves the reaction of flufenamic acid with an aluminum salt. The process begins with the preparation of flufenamic acid, which is then reacted with aluminum chloride or aluminum nitrate under controlled conditions to form this compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and consistency of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions: Aluminum flufenamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of flufenamic acid, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Aluminum flufenamate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and studies involving cyclooxygenase inhibition.
Biology: The compound is studied for its effects on cellular membranes and ion channels, contributing to our understanding of cell signaling and membrane dynamics.
Medicine: this compound is investigated for its potential therapeutic benefits in treating pain, inflammation, and neurological disorders.
Mechanism of Action
The mechanism of action of aluminum flufenamate involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), leading to a reduction in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation, pain sensitization, and fever. By inhibiting these enzymes, this compound alleviates inflammation and pain .
Additionally, the aluminum component enhances the compound’s stability and bioavailability, reducing gastrointestinal side effects commonly associated with NSAIDs. The compound also exhibits membrane-stabilizing properties and may modulate ion channels involved in pain signal transmission .
Comparison with Similar Compounds
Flufenamic Acid: The parent compound of aluminum flufenamate, known for its anti-inflammatory properties.
Mefenamic Acid: Another fenamate NSAID with similar analgesic and anti-inflammatory effects.
Tolfenamic Acid: A fenamate NSAID used for its anti-inflammatory and analgesic properties.
Uniqueness: this compound stands out due to its enhanced stability and bioavailability provided by the aluminum component. This unique feature reduces gastrointestinal irritation and improves the compound’s therapeutic efficacy compared to other fenamate NSAIDs .
Properties
IUPAC Name |
aluminum;2-[3-(trifluoromethyl)anilino]benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C14H10F3NO2.Al/c3*15-14(16,17)9-4-3-5-10(8-9)18-12-7-2-1-6-11(12)13(19)20;/h3*1-8,18H,(H,19,20);/q;;;+3/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQHGAXCVAYZPZ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.C1=CC=C(C(=C1)C(=O)[O-])NC2=CC=CC(=C2)C(F)(F)F.[Al+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H27AlF9N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80167766 | |
Record name | Aluminum flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
867.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16449-54-0 | |
Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino-κN]benzoato-κO]aluminum | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16449-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aluminum flufenamate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016449540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum flufenamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80167766 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[2-[[3-(trifluoromethyl)phenyl]amino]benzoato-N,O]aluminium | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.801 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALUMINUM FLUFENAMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9NZ7H8YAHG | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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